molecular formula C19H20N4O3S B11063141 Acetamide, N-(5-acetylamino-2-methoxybenzyl)-2-(1H-benzoimidazol-2-ylsulfanyl)-

Acetamide, N-(5-acetylamino-2-methoxybenzyl)-2-(1H-benzoimidazol-2-ylsulfanyl)-

Cat. No.: B11063141
M. Wt: 384.5 g/mol
InChI Key: KQDZWUHLQZNKNK-UHFFFAOYSA-N
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Description

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzodiazole ring and an acetamide group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(5-acetamido-2-methoxyphenyl)methyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C19H20N4O3S/c1-12(24)21-14-7-8-17(26-2)13(9-14)10-20-18(25)11-27-19-22-15-5-3-4-6-16(15)23-19/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,24)(H,22,23)

InChI Key

KQDZWUHLQZNKNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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